molecular formula C21H24ClN7O B1194436 Vps34-IN-1 CAS No. 1383716-33-3

Vps34-IN-1

Numéro de catalogue B1194436
Numéro CAS: 1383716-33-3
Poids moléculaire: 425.91
Clé InChI: AWNXKZVIZARMME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Vps34-IN-1 involves complex biochemical processes. It is synthesized from phosphatidylinositol (PtdIns) by PIK3C3C/VPS34 in mammals or Vps34 in yeast . The enzyme is incorporated into two mutually exclusive complexes: complex I for autophagy, composed of VPS34/Vps34-Vps15/Vps15-Beclin 1/Vps30-ATG14L/Atg14 (mammals/yeast), and complex II for endocytic pathways, in which ATG14L/Atg14 is replaced with UVRAG/Vps38 (mammals/yeast) .


Chemical Reactions Analysis

Vps34-IN-1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

Applications De Recherche Scientifique

Cancer Treatment

Vps34-IN-1: has shown promise in cancer therapy by inhibiting tumor growth and improving survival in multiple cancer models. It targets Vps34, which is involved in autophagy flux, a process that cancer cells can exploit for survival. By inhibiting Vps34, the drug can disrupt this survival pathway, leading to decreased tumor growth and weight, and improved survival rates in mice models .

Immunotherapy Enhancement

The inhibition of Vps34 can reprogram cold tumors into hot inflamed ones, making them more susceptible to immunotherapies. Vps34-IN-1 enhances the infiltration of antitumor immune effector cells, thereby improving the efficacy of anti–PD-1/PD-L1 immunotherapy. This reprogramming is crucial for the success of immunotherapies in treating various cancers .

Acute Myeloid Leukemia (AML)

Vps34-IN-1: exhibits antileukemic activity in AML by inducing apoptosis in AML cells without affecting normal CD34+ hematopoietic cells. It requires complete and acute inhibition of Vps34 for its antileukemic activity, highlighting its potential as a targeted therapy for AML treatment .

Autophagy Regulation

As a selective inhibitor of Vps34, Vps34-IN-1 plays a significant role in regulating autophagy. Autophagy is a cellular degradation process that is essential for maintaining cellular homeostasis. By inhibiting Vps34, the drug can modulate autophagy, which has implications for diseases where autophagy is dysregulated .

Vesicular Trafficking

Vps34 is a key player in vesicular trafficking, and its inhibition by Vps34-IN-1 can impair this process. This has significant implications for diseases where vesicular trafficking is a factor, such as neurodegenerative diseases and certain types of cancer .

mTORC1 Signaling

Vps34-IN-1: has been found to impair mTORC1 signaling, a pathway that is crucial for cell growth and metabolism. This impairment can have therapeutic implications for conditions where mTORC1 is overactive, such as in tuberous sclerosis complex and certain cancers .

Safety And Hazards

Vps34-IN-1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vps34-IN-1

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chloropyridine (53.3 mg, 0.415 mmol) in THF (277 μl) cooled to −78° C. under nitrogen, LiHMDS (415 μl, 0.415 mmol) was added dropwise. The reaction mixture was warmed up to rt, then was stirred for 30 min. To the reaction mixture cooled back to −78° C., 1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol (5-3) (50 mg, 0.138 mmol) was added, and the reaction mixture was warmed up to rt, then was stirred for additional 1 h. According to LC/MS, the reaction was complete. The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min] followed by Biotage silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (29 mg, 49%).
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
277 μL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
49%

Citations

For This Compound
39
Citations
G Meunier, R Birsen, C Cazelles, M Belhadj… - Oncogenesis, 2020 - nature.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 24 www.nature.com
X Liu, A Wang, X Liang, J Liu, F Zou, C Chen, Z Zhao… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Interestingly, Vps34-IN-1 itself showed micro molar potencies against most of cell lines, including two CLL cell lines (HS505T and MEC-1), the latter of which poorly responded to CAL-…
Number of citations: 20 www.ncbi.nlm.nih.gov
M Godelieve, B Rudy, C Clarisse, B Maya… - …, 2020 - search.proquest.com
Acute myeloid leukemia (AML) is an aggressive disease with a poor prognosis. Vacuolar protein sorting 34 (VPS34) is a member of the phosphatidylinositol-3-kinase lipid kinase family …
Number of citations: 0 search.proquest.com
L Robke, L Laraia, MA Carnero Corrales… - Angewandte Chemie …, 2017 - Wiley Online Library
… Among 27 investigated inhibitors, the highest autophagy inhibitory activity was observed for the two recently reported VPS34 inhibitors SAR405 and VPS34-IN-1. …
Number of citations: 58 onlinelibrary.wiley.com
F Liu, X Wu, Y Qian, X Jiang, Y Wang, J Gao - Cell Death & Disease, 2020 - nature.com
… To confirm that AMPK plays a crucial role in VPS34-IN-1–mediated CSC inhibition, we inhibited AMPK in VPS34-IN-1-treated cells and found that AMPK inhibition restored PIK3C3 …
Number of citations: 25 www.nature.com
C Qi, L Zou, S Wang, X Mao, Y Hu… - … : Official Journal of …, 2022 - synapse.koreamed.org
… Reagents we used in this study were listed: Vps34-IN-1 (MedChemExpress, Monmouth Junction, NJ), CQ (Sigma-Aldrich, St. Louis, MO), human epidermal growth factor (EGF; Sigma-…
Number of citations: 5 synapse.koreamed.org
A Kozikowski - 2023 - search.proquest.com
… Autophagy inhibitors were evaluated for their ability to impact the animal’s regeneration from amputated physa, with VPS34-IN-1 and Autogramin shown to slow or stop the regenerative …
Number of citations: 0 search.proquest.com
P Murali, K Verma, T Rungrotmongkol, P Thangavelu… - The Protein …, 2021 - Springer
… Additionally, set of 6 known inhibitors namely PIK-III, VPS34-IN-1, SAR405, Spautin, compound 19 and compound 31 were retrieved from the literature as small molecules [11,12,13,14,…
Number of citations: 5 link.springer.com
JM Backer - Biochemical Journal, 2016 - portlandpress.com
The Class III phosphoinositide 3-kinase Vps34 (vacuolar protein sorting 34) plays important roles in endocytic trafficking, macroautophagy, phagocytosis, cytokinesis and nutrient …
Number of citations: 200 portlandpress.com
JA Silvas, AS Jureka, AM Nicolini, SA Chvatal… - Biorxiv, 2020 - ncbi.nlm.nih.gov
Therapeutics targeting replication of SARS coronavirus 2 (SARS-CoV-2) are urgently needed. Coronaviruses rely on host membranes for entry, establishment of replication centers and …
Number of citations: 29 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.